molecular formula C7H11BrO2 B2515300 3-(2-(2-Bromoethoxy)ethoxy)prop-1-yne CAS No. 1287660-82-5

3-(2-(2-Bromoethoxy)ethoxy)prop-1-yne

Cat. No.: B2515300
CAS No.: 1287660-82-5
M. Wt: 207.067
InChI Key: SEVJGPXPOQIEPS-UHFFFAOYSA-N
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Description

3-(2-(2-Bromoethoxy)ethoxy)prop-1-yne is a useful research compound. Its molecular formula is C7H11BrO2 and its molecular weight is 207.067. The purity is usually 95%.
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Mechanism of Action

Target of Action

Propargyl-PEG2-bromide, also known as 3-(2-(2-Bromoethoxy)ethoxy)prop-1-yne, Propargyl-PEG2-Br, or 1-bromo-2-[2-(prop-2-yn-1-yloxy)ethoxy]ethane, is a PEG-based PROTAC linker . The primary targets of Propargyl-PEG2-bromide are azide-functionalized biomolecules . The propargyl group in the compound readily reacts with these biomolecules via copper-catalyzed Click Chemistry .

Mode of Action

The interaction of Propargyl-PEG2-bromide with its targets involves the formation of a stable triazole linkage . This is achieved through a copper-catalyzed Click Chemistry reaction between the propargyl group of the compound and azide-functionalized biomolecules .

Biochemical Pathways

The biochemical pathway affected by Propargyl-PEG2-bromide involves the propargylic substitution reaction . This reaction plays a crucial role in organic synthesis by offering a handle for further synthetic transformations . The highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom allows the propargylic unit to play this role .

Result of Action

The molecular and cellular effects of Propargyl-PEG2-bromide’s action involve the formation of a stable triazole linkage with azide-functionalized biomolecules . This interaction can lead to the synthesis of PROTACs , which are designed to degrade specific protein targets within cells, thereby modulating their activity.

Action Environment

The action of Propargyl-PEG2-bromide can be influenced by environmental factors such as the presence of a copper catalyst, which is necessary for the copper-catalyzed Click Chemistry reaction to occur . Additionally, the reaction is also influenced by the presence of Lewis acid . From an environmental perspective, water-tolerant Lewis acids are quite attractive due to their recyclability and reusability attributes .

Properties

IUPAC Name

3-[2-(2-bromoethoxy)ethoxy]prop-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-2-4-9-6-7-10-5-3-8/h1H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVJGPXPOQIEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287660-82-5
Record name 1-bromo-2-[2-(prop-2-yn-1-yloxy)ethoxy]ethane
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